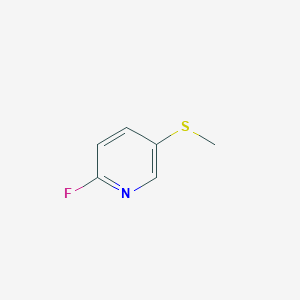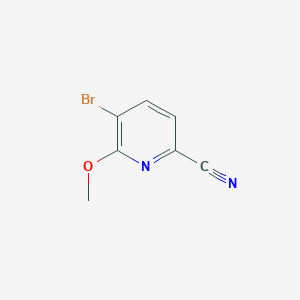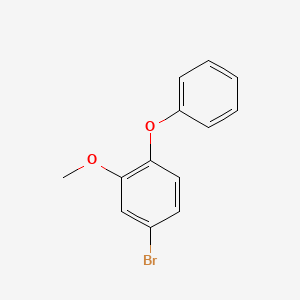
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine
Übersicht
Beschreibung
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is a chemical compound that features both bromomethyl and trifluoromethyl functional groups attached to a pyridazine ring. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Wirkmechanismus
Target of Action
It’s known that trifluoromethyl-substituted compounds often play a crucial role in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that trifluoromethyl-substituted compounds can be involved in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process is significant in the synthesis of various bioactive molecules .
Biochemical Pathways
It’s known that trifluoromethyl-substituted compounds can be involved in cyclization chemistry, leading to the formation of diverse trifluoromethyl-substituted n-heterocycles .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can improve their bioavailability .
Result of Action
It’s known that trifluoromethyl-substituted compounds can be used in the synthesis of various bioactive molecules .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability of pharmaceutical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. Reaction conditions often include the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-6-(trifluoromethyl)pyridazine may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, often facilitated by radical initiators.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions may vary depending on the desired transformation but often involve specific solvents and temperature control to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted pyridazines, while radical reactions involving the trifluoromethyl group can yield trifluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine has several scientific research applications, including:
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties explores its potential as a therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Bromomethyl)-6-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene
Uniqueness
3-(Bromomethyl)-6-(trifluoromethyl)pyridazine is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the pyridazine ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which may differ from those of similar compounds with different ring structures or functional group positions .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCCYYUDSRQRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




aminophenylboronic acid](/img/structure/B6324571.png)




![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)



![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

